3-Chloro-5-methoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to CMMSB often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step, although it is not well developed for unactivated and primary alkyl boronic esters . The protodeboronation of these esters has been used in the formal total synthesis of various compounds .Molecular Structure Analysis
The molecular structure of CMMSB consists of a benzoic acid core with various functional groups attached. These include a chloro group at the 3-position, a methoxy group at the 5-position, and a [(4-methylphenyl)sulfonyl]oxy group at the 4-position .Chemical Reactions Analysis
The chemical reactions involving compounds like CMMSB often involve the use of organoboron compounds, which can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and various C–C bond formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
- Application : This compound participates in protodeboronation reactions, which have been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Application : 3-Chloro-5-methoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid can be used for intramolecular aromatic carbenoid insertion, leading to the synthesis of fluorenes .
- Application : The compound has been evaluated for antibacterial and antifungal activity using microdilution susceptibility tests .
- Application : When treated with a sodium dichromate source of protons (e.g., sulfuric acid), it can be oxidized to a carboxylic acid functional group, forming benzoic acid .
Hydromethylation Reactions
Protodeboronation
Biaryl Synthesis
Antibacterial and Antifungal Activity
Oxidation Reactions
Cutaneous Disease Treatment
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular function and physiology .
Pharmacokinetics
Similar compounds are generally well absorbed, widely distributed, metabolized by various enzymes, and excreted in the urine and feces .
Result of Action
Similar compounds have been known to induce various cellular responses, such as changes in enzyme activity, alterations in signal transduction pathways, and modifications of cellular physiology .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
properties
IUPAC Name |
3-chloro-5-methoxy-4-(4-methylphenyl)sulfonyloxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO6S/c1-9-3-5-11(6-4-9)23(19,20)22-14-12(16)7-10(15(17)18)8-13(14)21-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEKCYIFZWKTCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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